3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride
Description
Chemical Structure and Properties
The compound 3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride features a sulfolane (thiolane-1,1-dione) core substituted at the 3-position with a fluorine atom and a piperazinylmethyl group. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The molecular formula is C₉H₁₆Cl₂FN₃O₂S, with a calculated molecular weight of 320.1 g/mol (summing atomic masses: C=108, H=16, Cl=71, F=19, N=42, O=32, S=32.1) .
Properties
IUPAC Name |
3-fluoro-3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2S.2ClH/c10-9(1-6-15(13,14)8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJOVGAERPHCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems in the central nervous system, including the noradrenergic, dopaminergic, and serotonergic systems .
Mode of Action
Based on its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Biochemical Pathways
It is likely that this compound influences the biochemical pathways associated with the release and reuptake of monoamine neurotransmitters .
Result of Action
Based on its potential use in the synthesis of antidepressants , it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Biological Activity
3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride is a fluorinated compound with potential applications in medicinal chemistry, particularly in the development of antidepressants and other therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H19Cl2FN2O2S
- Molecular Weight : 309.23 g/mol
- Purity : Typically 95% .
The compound is believed to influence neurotransmitter systems, particularly those related to monoamines. This suggests a potential role in modulating mood and anxiety through the following mechanisms:
- Target Interaction : Similar compounds have been implicated in the synthesis of antidepressant molecules, indicating a potential target in serotonin and norepinephrine pathways .
- Biochemical Pathways : It likely affects the release and reuptake of neurotransmitters, which are crucial for mood regulation .
Biological Activity
Research indicates that fluorinated compounds can enhance pharmacological properties due to their ability to modify lipophilicity and bioavailability. The incorporation of fluorine has been shown to improve oral absorption and overall efficacy in various compounds .
Case Studies
- Antidepressant Development : Studies on related piperazine derivatives have demonstrated high affinity for serotonin receptors, suggesting that this compound may exhibit similar properties. For instance, modifications in piperazine structures have led to improved pharmacokinetic profiles and receptor selectivity .
- Fluorinated Ligands : Fluorination has been associated with enhanced selectivity for the 5-HT1D receptor, which is linked to antidepressant effects. Research on fluorinated indole derivatives has shown promising results in maintaining high affinity while improving metabolic stability .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound:
Summary of Biological Activity
The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings. Its potential as an antidepressant or other therapeutic agent warrants further investigation.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride is in the synthesis of antidepressant molecules. Research suggests that compounds with similar structures have been effective in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine. The incorporation of fluorine into the structure can enhance the pharmacological profile by improving receptor binding affinity and selectivity .
Neuropharmacology
The compound's influence on biochemical pathways related to monoamine neurotransmitters makes it a candidate for neuropharmacological studies. It is hypothesized that it may facilitate the release and reuptake of these neurotransmitters, potentially leading to therapeutic effects in mood disorders.
Synthesis of Novel Ligands
The synthesis of novel ligands for various receptors, including serotonin receptors, has been an area of active research. The unique structure of this compound allows for modifications that can lead to the development of selective ligands with improved pharmacokinetic properties. Studies have indicated that fluorinated analogs can exhibit enhanced oral absorption due to reduced basicity, which is beneficial for drug development .
Case Study 1: Development of Antidepressants
A study focused on synthesizing a series of piperazine derivatives demonstrated that introducing fluorine into the structure significantly improved the affinity for the 5-HT1D receptor, which is implicated in mood regulation. The modified compounds showed promising results in vitro, indicating their potential as new antidepressant candidates .
Case Study 2: Pharmacokinetic Studies
Research examining the pharmacokinetics of fluorinated piperazine derivatives revealed that these compounds exhibited better oral bioavailability compared to their non-fluorinated counterparts. This study highlighted the importance of chemical modifications in enhancing drug efficacy and absorption .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Key structural analogs share the sulfolane core but differ in substituents, influencing their reactivity, solubility, and pharmacological profiles.
Table 1: Comparative Analysis of Structural Analogs
Functional Implications
- Fluorine Substitution: The target compound’s fluorine atom likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., CAS 436852-26-5) .
- Piperazine Modifications: Chloroacetyl-substituted derivatives (CAS 1169979-35-4) exhibit reactivity useful in synthetic chemistry, while bis(isopropyl)aminoethyl analogs (CAS 1052540-44-9) may hinder pharmacokinetics due to steric bulk .
Preparation Methods
Synthesis of the Thiolane 1,1-dioxide Core
The thiolane 1,1-dioxide ring (a sulfone-containing five-membered ring) can be synthesized by oxidation of thiolane or tetrahydrothiophene derivatives. Typical oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic catalysis, which convert the sulfur atom to the sulfone (S=O)2 functionality. This step is critical to ensure the stability and reactivity of the ring for further functionalization.
Attachment of the Piperazin-1-ylmethyl Group
The piperazin-1-ylmethyl substituent is typically introduced via nucleophilic substitution or reductive amination:
- A 3-fluoro-3-(halomethyl)thiolane 1,1-dioxide intermediate is reacted with piperazine under basic or neutral conditions to substitute the halogen with the piperazinylmethyl group.
- Alternatively, a 3-fluoro-3-(formyl)thiolane 1,1-dioxide intermediate can undergo reductive amination with piperazine using reducing agents like sodium cyanoborohydride.
This step requires optimization to maximize yield and minimize side products.
Formation of the Dihydrochloride Salt
The final compound is isolated as its dihydrochloride salt to improve solubility and stability:
- The free base of 3-fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- The salt precipitates out and is purified by recrystallization.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Thiolane or tetrahydrothiophene | Oxidation with m-CPBA or H2O2 | Formation of thiolane 1,1-dioxide core |
| 2 | 3-Halomethyl thiolane 1,1-dioxide | Fluorination with DAST or Selectfluor | Introduction of fluorine at 3-position |
| 3 | 3-Fluoro-3-(halomethyl)thiolane 1,1-dioxide | Reaction with piperazine (nucleophilic substitution) | Attachment of piperazin-1-ylmethyl group |
| 4 | Free base compound | Treatment with HCl in solvent | Formation of dihydrochloride salt |
Notes on Purity and Characterization
- Purity is typically confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- The dihydrochloride salt exhibits distinct melting points and solubility profiles useful for quality control.
- Analytical data such as InChIKey (SGLLNNYZSDJMPT-UHFFFAOYSA-N) and molecular weight (323.3 g/mol) assist in compound verification.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-fluoro-3-[(piperazin-1-yl)methyl]-1λ⁶-thiolane-1,1-dione dihydrochloride, and how can computational methods optimize reaction conditions?
- Answer : The synthesis of piperazine-containing heterocycles often faces challenges such as regioselectivity in fluorination and stability of intermediates. Computational reaction path searches based on quantum chemistry (e.g., transition-state analysis) can predict optimal conditions for fluorination and cyclization steps. For example, ICReDD’s methodology integrates reaction path simulations to narrow down solvent systems, temperature ranges, and catalyst choices, reducing trial-and-error experimentation . Additionally, reactor design principles (e.g., continuous flow systems) may enhance yield by minimizing side reactions during thiolane ring formation .
Q. Which analytical techniques are recommended for purity assessment and structural characterization of this compound?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying impurities. Reference standards for structurally related piperazine derivatives (e.g., dihydrochloride salts) should be used for calibration .
- Structural Confirmation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F for fluorine) with high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities in the thiolane ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Piperazine derivatives can cause skin/eye irritation, as noted in safety data sheets (SDS) for analogous compounds .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the fluorine-thiolane-piperazine scaffold in biological systems?
- Answer :
- Computational Modeling : Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites on the thiolane ring and fluorine’s electronic effects on piperazine basicity .
- Isotopic Labeling : Use ¹⁸O or ²H labeling to track hydrolysis pathways of the sulfone group in physiological buffers .
- Enzyme Assays : Screen against cytochrome P450 isoforms to identify metabolic hotspots, leveraging structural analogs (e.g., pyridazine-piperazine derivatives with known anti-microbial activity) as controls .
Q. How should researchers address contradictory data in pharmacological studies (e.g., divergent IC₅₀ values across assays)?
- Answer :
- Assay Validation : Replicate results across orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s fluorinated structure.
- Physicochemical Profiling : Measure solubility, plasma protein binding, and stability in assay buffers. For example, dihydrochloride salts may precipitate under high ionic strength, artificially lowering apparent activity .
- Structural Analog Cross-Comparison : Compare with compounds like 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione, which shares piperazine flexibility but differs in electronic profiles, to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for designing structural analogs to explore SAR while maintaining metabolic stability?
- Answer :
- Bioisosteric Replacement : Replace the sulfone group with sulfonamide or phosphonate moieties to assess tolerance for hydrogen bonding.
- Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine ring to alter lipophilicity and CNS penetration (see table below) .
- In Silico ADMET Prediction : Tools like SwissADME can prioritize analogs with favorable pharmacokinetic profiles before synthesis.
| Structural Analog | Modification | Biological Activity |
|---|---|---|
| 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-indolylpropan-2-ol | Indole moiety added | Potential CNS modulation |
| 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic acid | Carboxylic acid functionalization | Antihistaminic activity |
| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Pyridazine core | Anti-bacterial/anti-viral properties |
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using multiple techniques (e.g., computational, spectroscopic, and biological assays) to distinguish artifacts from true bioactivity .
- Experimental Design : For scalability studies, apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, as classified under CRDC’s chemical engineering frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
